Big Endothelin-1 (1-38) is a peptide that serves as the precursor to Endothelin-1, a potent vasoconstrictor involved in various physiological processes. It is derived from the larger preproendothelin precursor and is crucial in the regulation of vascular tone and blood pressure. Big Endothelin-1 is cleaved by endothelin-converting enzymes to produce the active form, Endothelin-1. This peptide plays a significant role in cardiovascular health and disease.
Big Endothelin-1 (1-38) can be synthesized through solid-phase peptide synthesis or recombinant DNA technology. The solid-phase method involves sequential addition of amino acids to a solid support, allowing for the formation of the peptide chain. Alternatively, recombinant methods utilize genetically modified organisms to produce the peptide .
The synthesis typically requires protecting groups for amino acids to prevent unwanted reactions during coupling. After synthesis, the peptide undergoes cleavage from the resin and deprotection of side chains. Purification is often achieved through high-performance liquid chromatography to ensure high purity levels suitable for research applications .
The molecular formula for Big Endothelin-1 (1-38) is . The structure consists of 38 amino acid residues, which contribute to its biological activity and interaction with receptors .
The peptide's three-dimensional conformation plays a crucial role in its interaction with endothelin receptors. Structural studies using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography can provide insights into its binding properties and functional mechanisms .
Big Endothelin-1 (1-38) undergoes enzymatic cleavage by endothelin-converting enzyme to yield Endothelin-1, which consists of 21 amino acids. Additionally, it can be hydrolyzed by chymase, leading to the production of biologically active fragments .
The reaction pathway involves specific cleavage sites that are recognized by enzymes, highlighting the importance of enzyme-substrate interactions in regulating peptide activity. Understanding these reactions is vital for developing therapeutic agents targeting endothelin pathways .
Big Endothelin-1 (1-38) exerts its effects primarily through its conversion into Endothelin-1, which binds to endothelin receptors (ETA and ETB) on vascular smooth muscle cells. This binding triggers intracellular signaling cascades that lead to vasoconstriction and increased blood pressure .
Studies have shown that while Big Endothelin-1 has lower vasoconstrictor activity compared to mature Endothelin-1, it retains similar pressor effects in vivo, indicating its potential role in modulating cardiovascular responses .
Big Endothelin-1 (1-38) appears as a white to off-white powder. It is soluble in water and exhibits stability under specific storage conditions, typically requiring refrigeration to maintain integrity .
The compound has a molecular weight of approximately 4100 Da and demonstrates stability at physiological pH levels. Its solubility properties make it suitable for various biochemical assays and applications .
Big Endothelin-1 (1-38) is primarily used in research settings to study cardiovascular physiology and pathophysiology. It serves as a tool for investigating the role of endothelins in hypertension, heart failure, and other vascular diseases. Additionally, it can be utilized in drug development aimed at modulating endothelin signaling pathways for therapeutic interventions .
Big Endothelin-1 (Big ET-1 (1-38)) is a 38-amino acid precursor peptide that undergoes proteolytic processing to yield the biologically active 21-residue Endothelin-1 (ET-1). Its primary structure is:Cys¹-Ser-Cys³-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys¹¹-Val-Tyr-Phe-Cys¹⁵-His-Leu-Asp-Ile-Ile-Trp²¹-Val²²-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-Ser³⁸ [1] [4] [7].
Key features of the sequence include:
Table 1: Functional Domains of Big ET-1 (1-38)
Region | Residues | Functional Role |
---|---|---|
Cysteine cluster | 1, 3, 11, 15 | Disulfide bond formation |
ECE-1 cleavage | 21–22 | Hydrolyzed to generate ET-1 |
ET-1 segment | 1–21 | Mature vasoactive peptide |
C-terminal | 22–38 | Inert; no known receptor interactions |
Big ET-1 adopts a compact tertiary structure stabilized by two intramolecular disulfide bonds: Cys¹-Cys¹⁵ and Cys³-Cys¹¹ [1] [6] [7]. These bonds create a cyclic loop essential for:
Biophysical studies (NMR/X-ray crystallography) confirm that the disulfide bonds constrain the C-terminal helix of the ET-1 segment, facilitating docking into endothelin receptors [6] [10].
Big ET-1 differs from Big ET-2 and Big ET-3 in sequence, affecting processing efficiency and bioactivity:
Unlike Big ET-1, Big ET-2 does not stimulate prostacyclin release in lungs, implying tissue-specific processing [3].
Big ET-1 vs. Big ET-3:
Table 2: Functional Differences Among Big Endothelin Isoforms
Property | Big ET-1 | Big ET-2 | Big ET-3 |
---|---|---|---|
Vasopressor potency | High (reference) | ~50% lower [3] | >90% lower [3] |
ECE processing | High efficiency | Moderate | Low |
Key sequence variations | None | Leu⁶/Met⁷ | Phe⁴/Arg⁹/others |
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6